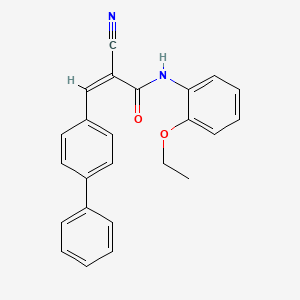

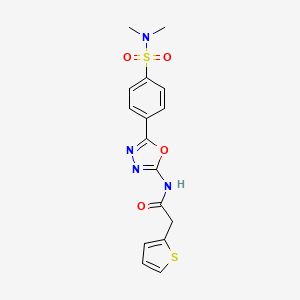

(1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of imidazole, which is a heterocyclic compound. It contains methoxybenzyl and nitrobenzyl groups, which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazole ring, with the methoxybenzyl and nitrobenzyl groups attached at the appropriate positions. The methoxy group (-OCH3) is a common electron-donating group, while the nitro group (-NO2) is a strong electron-withdrawing group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack. The methoxy group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, while the methoxy group could contribute to its hydrophobicity .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

A key intermediate similar to the chemical , (2-mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl)methanol, has been synthesized for labeling potential antihypertensives, demonstrating its importance in the development of therapeutic agents (Saemian et al., 2012). Additionally, the compound's structural motif is found in derivatives with antimicrobial activity, showcasing its relevance in addressing microbial resistance (Maheta et al., 2012).

Peptide Synthesis

The compound's structural components, particularly the p-methoxybenzyl group, have been utilized in peptide synthesis, illustrating the compound's utility in constructing complex biomolecules (Stewart, 1968).

Catalysis

Ruthenium(II) complexes involving similar N-heterocyclic carbene ligands have shown efficiency in C-N bond formation via hydrogen-borrowing methodology, indicating potential applications in sustainable catalysis (Donthireddy et al., 2020).

Material Science and Chemistry

The structure-related compounds have been explored for their encapsulation in zeolites as reusable catalysts for oxidation reactions, demonstrating the compound's versatility in materials science applications (Ghorbanloo & Maleki Alamooti, 2017). Moreover, the photocatalytic oxidation of aromatic alcohols under solar irradiation using metal-loaded TiO2 catalysts, including compounds with similar functional groups, emphasizes the role of such molecules in environmental remediation (Yurdakal et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-26-18-7-5-14(6-8-18)11-21-17(12-23)10-20-19(21)27-13-15-3-2-4-16(9-15)22(24)25/h2-10,23H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAOJFQPBREQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2676699.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676700.png)

![5-[5-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2676701.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)

![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)